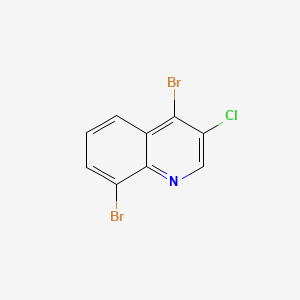

4,8-Dibromo-3-chloroquinoline

Description

4,8-Dibromo-3-chloroquinoline (C₉H₃Br₂ClN) is a halogenated quinoline derivative characterized by bromine atoms at positions 4 and 8 and a chlorine atom at position 3. Quinoline scaffolds are widely utilized in pharmaceutical and agrochemical industries due to their bioactivity and versatility in functionalization.

Properties

CAS No. |

1208399-36-3 |

|---|---|

Molecular Formula |

C9H4Br2ClN |

Molecular Weight |

321.396 |

IUPAC Name |

4,8-dibromo-3-chloroquinoline |

InChI |

InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H |

InChI Key |

FZVYKRLNMMUKCQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)Cl)Br |

Synonyms |

3-Chloro-4,8-dibromoquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Halogen Positioning : The target compound’s bromines at 4 and 8 and chlorine at 3 create distinct electronic effects compared to 4c (Br at 6,8 and Cl on a phenyl group) and the 8-Cl-3,4-DiBr analog . These differences impact reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Functional Groups: Methoxy (-OMe) groups in analogs like 4c and the 8-Cl-3,4-DiBr compound enhance solubility but reduce electrophilicity compared to the non-oxygenated target compound .

- Synthetic Routes: The use of iodine in methanol for 4c suggests oxidative conditions, whereas the target compound’s synthesis likely involves direct halogenation .

Physicochemical and Application Comparisons

- Polarity : The Rf value of 0.85 for 4c (a methoxy-containing analog) indicates moderate polarity . The absence of polar groups in the target compound may result in lower solubility in polar solvents.

- Pharmaceutical Relevance: Impurities like Desfluoro Compound (EP) and Ethylenediamine Compound (EP) highlight the importance of halogenated quinolines as intermediates in antibiotic synthesis . The target compound’s halogen arrangement may favor interactions with biological targets (e.g., DNA gyrase).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.